3-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidine
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Overview
Description
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring attached to a 2,3-dihydro-1H-indene moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of 2,3-dihydro-1H-indene-5-carbaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The indene moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine
- 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine
- 1-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine
Uniqueness
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in the design of new pharmaceuticals and research chemicals.
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylmethyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-4-14-7-6-12(10-15(14)5-1)9-13-3-2-8-16-11-13/h6-7,10,13,16H,1-5,8-9,11H2 |
InChI Key |
SXLOJICWJWCQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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